2-nitro-N-prop-2-enylbenzenesulfonamide

Description

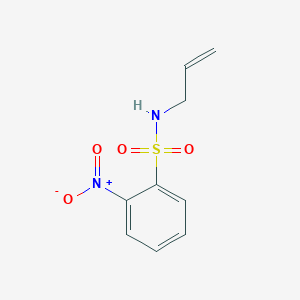

2-Nitro-N-prop-2-enylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a nitro group (-NO₂) at the ortho position (C2) of the benzene ring and a prop-2-enyl (allyl) group attached to the sulfonamide nitrogen. Its molecular formula is C₉H₁₀N₂O₄S, with a molecular weight of 242.26 g/mol. The allyl substituent may confer unique reactivity due to its conjugated double bond, enabling participation in cycloaddition or polymerization reactions .

Properties

IUPAC Name |

2-nitro-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-2-7-10-16(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFHJSIJOSNXPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977898 | |

| Record name | 2-Nitro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6234-18-0 | |

| Record name | 2-Nitro-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-N-prop-2-enylbenzenesulfonamide typically involves the nitration of N-prop-2-enylbenzenesulfonamide. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield N-prop-2-enylbenzenesulfonamide.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

Reduction: N-prop-2-enylbenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-nitro-N-prop-2-enylbenzenesulfonamide is extensively used in scientific research due to its versatile properties:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-nitro-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- The allyl group in the target compound is smaller and more electron-rich compared to bulky aromatic (e.g., phenylethyl ) or aliphatic (e.g., cyclohexyl ) substituents.

- The hydroxypropan-2-yl group in introduces hydrogen-bonding capacity, which may improve solubility in polar solvents compared to the hydrophobic phenylethyl or allyl groups.

Physical Properties

Available data for related compounds suggest trends influenced by substituents:

- Melting Points: N-Phenyl-2-nitrobenzenesulfonamide forms prism-like crystals recrystallized from ethanol, indicative of moderate melting points typical for sulfonamides. Bulky substituents (e.g., phenylethyl ) likely increase melting points due to stronger van der Waals interactions.

- Solubility: Hydroxy-containing derivatives (e.g., ) are expected to exhibit higher aqueous solubility than nonpolar analogs. The allyl group in the target compound may reduce solubility compared to hydroxy-substituted derivatives but enhance compatibility with organic solvents.

Chemical Reactivity

Substituents significantly influence reactivity:

- Allyl Group : The conjugated double bond in the target compound may participate in Diels-Alder reactions or serve as a site for radical addition, distinguishing it from saturated or aromatic analogs .

- Nitro Group : The electron-withdrawing nitro group at C2 activates the benzene ring for nucleophilic substitution, a feature shared across all listed compounds. However, steric hindrance from bulky groups (e.g., phenylethyl ) may slow such reactions.

- The allyl group’s reactivity might render the target compound susceptible to enzymatic oxidation.

Biological Activity

2-Nitro-N-prop-2-enylbenzenesulfonamide is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Nitro Group : Enhances reactivity and biological activity.

- Prop-2-enyl Substituent : Contributes to its unique properties.

- Benzenesulfonamide Moiety : Potentially mimics natural substrates, influencing enzyme interactions.

This compound's structural characteristics allow it to function as an intermediate in the synthesis of various nitrogenous heterocycles, making it valuable in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Nitro-containing compounds are known for their ability to produce reactive intermediates upon reduction, which can lead to DNA damage and cell death in microorganisms. This mechanism is particularly relevant for treating infections caused by bacteria and parasites .

Antiproliferative Effects

Studies have shown that this compound can inhibit the proliferation of cancer cell lines. Its ability to interact with specific molecular targets within biological systems positions it as a potential anticancer agent. The presence of the nitro group plays a crucial role in modulating the pharmacokinetics and overall biological activity of the compound.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory effects. Nitro-containing molecules can influence cellular signaling pathways, potentially altering the function of proteins involved in inflammation. This suggests a dual role where this compound could serve both as an antimicrobial and an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its functional groups:

- Bioreduction of Nitro Group : The nitro group undergoes bioreduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects.

- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways, which is relevant for conditions like diabetes where α-glucosidase inhibition is beneficial.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Nitrobenzenesulfonamide | Nitro group attached to benzenesulfonamide | Lacks prop-2-enyl group; less versatile in reactivity |

| N-prop-2-enylbenzenesulfonamide | Prop-2-enyl group without nitro substitution | Does not exhibit the same level of biological activity |

| 2-Nitro-N-ethylbenzenesulfonamide | Ethyl instead of prop-2-enyl group | Different steric effects; may show varied biological activity |

The presence of both the nitro and prop-2-enyl groups significantly enhances the reactivity and biological activity of this compound compared to structurally similar compounds.

Case Studies and Research Findings

- Antileishmanial Activity : A study demonstrated that related sulfonamide compounds showed efficacy against Leishmania donovani, with significant reductions in parasite titers in treated macrophages. This suggests potential applications for this compound in treating parasitic infections .

- Cytotoxicity Studies : In vitro studies indicate that this compound does not exhibit toxicity towards macrophages while effectively reducing parasitic loads, highlighting its therapeutic potential without adverse effects on host cells .

- Synergistic Effects : Investigations into combinations with existing drugs (e.g., amphotericin B) suggest that this compound could enhance therapeutic efficacy against resistant strains of pathogens, opening avenues for novel treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.